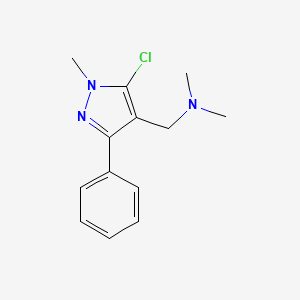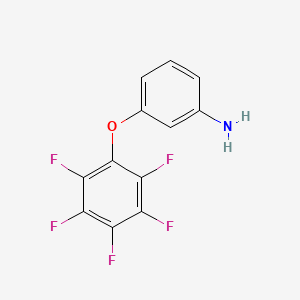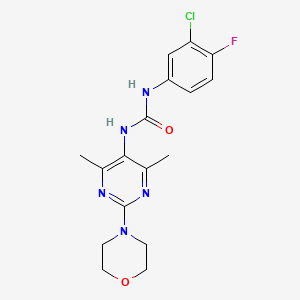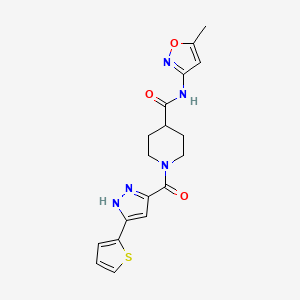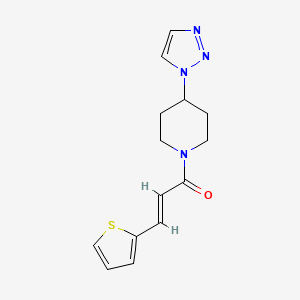
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
科学的研究の応用
Syntheses and Crystal Structures
Research has been conducted on closely related novel chalcones, including derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These compounds were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones. The structural analysis revealed chair conformations of piperidine rings and planar thiophene rings. These structures are notable for their absence of classical hydrogen bonds, but they feature non-classical hydrogen bonding interactions, as well as π···π interactions (Parvez et al., 2014).
NMR Characteristics and Conformational Analysis
Another study focused on the NMR characteristics and conformational analysis of derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)prop-2-en-1-one. This research provided detailed spectral assignments and conformational insights, essential for understanding the molecular behavior of these compounds (Zheng Jin-hong, 2011).
Fungicidal Activity
In the realm of agriculture, certain derivatives of the compound have shown promising fungicidal activity. A study synthesizing novel derivatives found that some compounds exhibited moderate to excellent fungicidal activity against specific pathogens, indicating potential agricultural applications (Mao et al., 2013).
Antimicrobial Studies
Research has also been conducted on triazole-thiazolidine clubbed heterocyclic compounds, which include derivatives of this compound, for their antimicrobial properties. These studies have shown promising results in antimicrobial behavior, suggesting potential applications in pharmaceuticals and healthcare (Rameshbabu et al., 2019).
Anti-Arrhythmic Activity
The compound's derivatives have also been researched for their potential anti-arrhythmic activity. A study involving the synthesis of piperidine-based derivatives showed that some of these compounds had significant anti-arrhythmic properties, indicating potential therapeutic uses in cardiology (Abdel‐Aziz et al., 2009).
Anti-Cancer Activity
Additionally, derivatives of this compound have been investigated for their potential anti-cancer properties. A study on molecular docking and stability analyses of benzimidazole derivatives, which include triazole structures similar to this compound, suggested potential as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).
Antifungal Agents
Finally, the compound's derivatives have been explored as antifungal agents. A study synthesized novel oxadiazoles bearing 1,2,3-triazole and piperidine rings, showing significant antifungal activities against various fungi, highlighting potential applications in treating fungal infections (Sangshetti & Shinde, 2011).
特性
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(4-3-13-2-1-11-20-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h1-4,7,10-12H,5-6,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKTVWSFNOJEL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
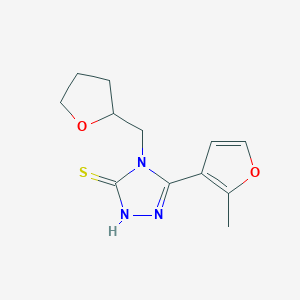
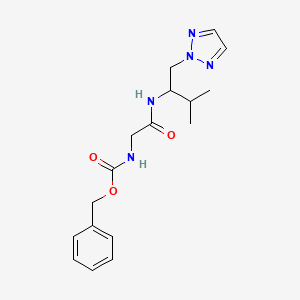
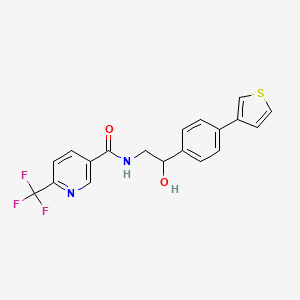
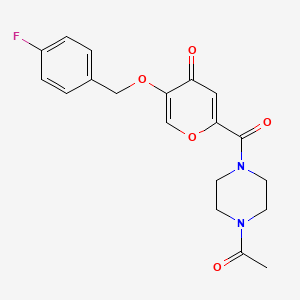
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
